Methyl 2-(4-bromo-2-methoxyphenyl)acetate
Overview
Description
Methyl 2-(4-bromo-2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 2-(4-bromo-2-methoxyphenyl)acetate is a type of organoboron reagent . Organoboron compounds are widely used in Suzuki–Miyaura (SM) cross-coupling reactions, which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . The primary targets of this compound are the carbon atoms involved in the SM coupling reaction .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving carbon–carbon bond formation . The compound’s role in SM coupling reactions can lead to the synthesis of a wide range of organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . It is also an inhibitor of CYP1A2 and CYP2C19 . The compound’s lipophilicity, as indicated by its iLOGP value of 2.58, suggests that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the SM coupling reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups in the reaction environment .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBSVSYZDNKNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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